molecular formula C10H14N2O B13593036 4-(1,3,5-Trimethyl-1h-pyrazol-4-yl)but-3-en-2-one

4-(1,3,5-Trimethyl-1h-pyrazol-4-yl)but-3-en-2-one

Cat. No.: B13593036
M. Wt: 178.23 g/mol
InChI Key: OTCQUHRMQINLJE-AATRIKPKSA-N
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Description

4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one is a heterocyclic compound that features a pyrazole ring substituted with three methyl groups and a butenone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one typically involves the condensation of 1,3,5-trimethylpyrazole with an appropriate aldehyde or ketone. One common method is the reaction of 1,3,5-trimethylpyrazole with crotonaldehyde under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylpyrazole: Lacks the butenone side chain but shares the pyrazole core structure.

    1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol: Contains a hydroxyl group instead of the butenone side chain.

    1,3,5-Trimethyl-4-iodo-1H-pyrazole: Substituted with an iodine atom on the pyrazole ring.

Uniqueness

4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)but-3-en-2-one is unique due to its butenone side chain, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar pyrazole derivatives and expands its range of applications .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(E)-4-(1,3,5-trimethylpyrazol-4-yl)but-3-en-2-one

InChI

InChI=1S/C10H14N2O/c1-7(13)5-6-10-8(2)11-12(4)9(10)3/h5-6H,1-4H3/b6-5+

InChI Key

OTCQUHRMQINLJE-AATRIKPKSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/C(=O)C

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC(=O)C

Origin of Product

United States

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